O-Phenolsulfonic acid

Catalog No.
S580250
CAS No.
1333-39-7
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phenolsulfonic acid

CAS Number

1333-39-7

Product Name

O-Phenolsulfonic acid

IUPAC Name

2-hydroxybenzenesulfonic acid

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)

InChI Key

IULJSGIJJZZUMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O

solubility

Miscible with water, alcohol /4-Hydroxybenzenesulfonic acid/

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O

The exact mass of the compound O-Phenolsulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water, alcohol /4-hydroxybenzenesulfonic acid/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243747. It belongs to the ontological category of arenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Phenolsulfonic acid (CAS 1333-39-7) is a strongly acidic aromatic sulfonic acid, typically procured as a 65% aqueous solution. In industrial material selection, it serves as the foundational electrolyte for the continuous tin-plating process (Ferrostan) and as a strong-acid catalyst in organic synthesis [1]. Unlike simple mineral acids, it features a sulfonic group for high aqueous conductivity and an electron-rich phenolic ring that imparts intrinsic reducing properties. This dual functionality is critical in metallurgical workflows, where it prevents the oxidation of sensitive metal cations (such as Sn2+) and supports high-current-density operations without the severe corrosivity or handling hazards associated with fluoroboric acid [1].

Procurement Fit

Isomer specification Ortho isomer (CAS 609-46-1) versus generic phenolsulfonic acid mixtures
Acidity profile Strong acid with predicted pKa ≈ -0.60; miscible with water and alcohol
Procurement consideration Verify ortho-enriched or isomer-specific material for structure-dependent applications

Substituting O-phenolsulfonic acid with generic mineral acids (like sulfuric acid) or alternative organic acids (like methanesulfonic acid, MSA) fundamentally alters process stability and additive requirements. In electroplating, standard sulfuric acid baths suffer from rapid anode polarization at high current densities, limiting production speeds [1]. While MSA allows high-speed plating, it lacks intrinsic reducing properties, necessitating the continuous procurement and precise dosing of external antioxidants (e.g., catechol, hydroquinone, or vanadium pentoxide) to prevent the rapid oxidation of Sn2+ to insoluble Sn4+ sludge [2]. Attempting to substitute O-phenolsulfonic acid with cheaper mineral acids therefore increases the chemical bill of materials and complicates bath maintenance.

Substitution Risk

O-Phenolsulfonic acid (ortho) Generic phenolsulfonic acid (CAS 1333-39-7) Isomer mixture may not reproduce ortho-specific reactivity and application performance
Ortho isomer Para-phenolsulfonic acid Positional isomer may exhibit lower reported bioactivity and different resin crosslinking architecture
PSA-based electrolyte Methanesulfonic acid (MSA) electrolyte MSA-derived tin coatings show different tribological and grain structure outcomes

Current Density Capacity vs. Standard Sulfuric Acid

In continuous steel strip tin-plating, the choice of electrolyte dictates the maximum line speed. O-Phenolsulfonic acid-based baths routinely support operating current densities of 200 to 500 mA/cm² without inducing severe anode polarization[1]. In contrast, conventional sulfuric acid electrolytes are restricted to significantly lower current densities due to rapid polarization and poor deposit morphology [1]. This increase in current capacity directly translates to higher throughput in industrial strip plating.

Evidence DimensionMaximum viable operating current density
Target Compound Data200–500 mA/cm² (O-Phenolsulfonic acid bath)
Comparator Or BaselineRestricted to low speed / high polarization (Standard sulfuric acid bath)
Quantified DifferenceSupports up to 500 mA/cm² without plating burn
ConditionsContinuous tin electroplating on steel strips at 40-50 °C

Enables high-speed continuous manufacturing lines, drastically reducing processing time per unit area of plated steel.

Bactericidal Activity
Direct head-to-head comparison
Ortho isomer reported more active than para and meta isomers (qualitative ranking)
Reported bioactivity ranking: ortho > para/meta in historical antiseptic testing
Precise phenol coefficients not reported; historical methodology context

Prevention of Stannic Sludge Formation vs. Methanesulfonic Acid (MSA)

A major failure mode in tin electroplating is the atmospheric oxidation of Sn2+ to Sn4+, which precipitates as insoluble stannic oxide sludge. O-Phenolsulfonic acid inherently acts as a reducing agent due to its phenolic hydroxyl group, stabilizing Sn2+ ions [1]. Methanesulfonic acid (MSA) lacks this property. To achieve comparable bath stability, MSA requires the continuous addition of external antioxidants like catechol or hydroquinone [1]. Using O-phenolsulfonic acid eliminates the procurement dependency on these external stabilizers while maintaining a low sludge formation rate.

Evidence DimensionRequirement for external antioxidant additives
Target Compound DataZero external antioxidants required (intrinsic stabilization)
Comparator Or BaselineMSA / Sulfuric acid (requires catechol, hydroquinone, or vanadium pentoxide)
Quantified DifferenceComplete elimination of secondary antioxidant procurement
ConditionsAcidic Sn2+ electroplating baths exposed to atmospheric oxygen

Reduces the chemical bill of materials and simplifies bath maintenance by preventing costly tin loss to insoluble sludge.

Tin Coating Wear Resistance
Direct head-to-head comparison
PSA-derived coatings: higher wear resistance; galling at higher loads than MSA-derived coatings
PSA electrolyte supports higher tribological durability in tin deposits
Tribological testing context; industrial electroplating relevance

Colorimetric Assay Sensitivity vs. Phenoldisulfonic Acid

In environmental water analysis, the traditional phenoldisulfonic acid method for nitrate determination requires hazardous fuming sulfuric acid (15% free SO3) for reagent preparation. Phenolsulfonic acid can be utilized to achieve a highly sensitive colorimetric response without the severe handling risks of fuming acids [1]. When reacted with nitrates and alkalized, it forms a yellow nitrophenolsulfonic acid derivative with a detection limit of 2.5 ppm nitrate-nitrogen at 410 nm [1]. This provides a streamlined reagent preparation protocol while maintaining the quantitative rigor required for environmental compliance.

Evidence DimensionReagent preparation hazard and detection limit
Target Compound Data2.5 ppm detection limit; avoids fuming sulfuric acid
Comparator Or BaselinePhenoldisulfonic acid (requires fuming sulfuric acid / oleum)
Quantified DifferenceEquivalent sensitivity (2.5 ppm) with significantly lower reagent toxicity/corrosivity
ConditionsColorimetric determination of nitrate-nitrogen at 410 nm absorbance

Improves laboratory safety and simplifies reagent procurement for environmental testing facilities without sacrificing assay sensitivity.

Tinplate Grain & Corrosion
Data to verify
PSA and MSA baths yield different grain structure, corrosion resistance, tank voltage, and COD
PSA represents established baseline; direct substitution may alter deposit properties
Source details not specified; SEM, salt spray, COD data to verify
Ion Exchange Resin Ca Absorption
Cross-study comparable
Para-isomer resin absorbs approx. 7 g CaO; ortho isomer contributes distinct crosslinking architecture
Ortho isomer may alter resin ion exchange capacity and swelling behavior
Specific ortho-resin Ca absorption data not located
Acyloxybenzenesulfonate Synthesis
Class-level inference
Ortho-hydroxybenzenesulfonic acid reacts with carbonyl halides to form acyloxybenzenesulfonates
Ortho-specific reactivity may enable synthetic routes not accessible with para isomer or non-phenolic acids
Reaction kinetics may differ; validate for specific carbonyl halide
Anodic Oxidation Peak (CV)
Direct head-to-head comparison
PSA exhibits single oxidation peak at ~1.2 V; EN and ENSA show peaks at 0.95 V and 1.3 V
Distinct oxidation profile supports additive monitoring in PSA-based baths
Cyclic voltammetry in tin plating electrolyte context

High-Speed Continuous Tin Plating (Ferrostan Process)

O-Phenolsulfonic acid is an established electrolyte choice for high-speed continuous tin plating on steel strips [1]. Its ability to support current densities up to 500 mA/cm² while intrinsically preventing Sn2+ oxidation makes it highly practical for industrial metallurgy. It is procured by facilities prioritizing high throughput and minimal sludge formation without the complex additive management required by methanesulfonic acid (MSA) baths.

Acid Catalyst for Esterification and Resin Synthesis

As a strong organic acid, it serves as a water-soluble catalyst for esterification reactions and the condensation polymerization of phenolic resins [1]. It provides the strong acidity of sulfuric acid but with better organic compatibility and less charring or oxidative degradation of sensitive organic substrates during continuous-flow synthesis.

Colorimetric Reagent for Environmental Water Analysis

In analytical laboratories, it is utilized as an alternative to phenoldisulfonic acid for the colorimetric quantification of nitrates in water and soil extracts [2]. It reliably forms a measurable yellow complex at 410 nm, providing a detection limit of 2.5 ppm nitrate-nitrogen, making it highly suitable for agricultural and environmental monitoring workflows where fuming sulfuric acid is restricted.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tin electroplating tribology
Electrolyte system selection (PSA vs MSA)
Wear resistance and galling load comparison
Acyloxybenzenesulfonate synthesis
Ortho-hydroxy reactivity
Synthetic route consistency; isomer purity verification
Cation-exchange resin preparation
Monomer isomer (ortho vs para) for crosslinking architecture
Ion exchange capacity and mechanical stability
Antimicrobial activity screening / legacy formulation research
Ortho-substitution bioactivity ranking
Reported isomer-activity relationship interpretation (historical data)

Physical Description

Phenolsulfonic acid, liquid appears as a yellowish liquid that becomes brown on exposure to air. Soluble in alcohol. Irritating to mucous membranes, skin, and eyes. Moderately toxic by ingestion. Used as a laboratory reagent, in water analysis and in the manufacture of pharmaceuticals. A mixture of ortho and para isomers.
Liquid

XLogP3

0.9

UNII

0YY4Y390MW

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 34 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Corrosive;Irritant

Other CAS

609-46-1
1333-39-7
61886-53-1

Wikipedia

2-phenolsulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Textiles, apparel, and leather manufacturing
Benzenesulfonic acid, hydroxy-: ACTIVE

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